3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The substituent at position 3 of the morpholine ring is a 1,3,4-oxadiazole moiety, which is further substituted at position 5 with a thiophen-2-yl group. The hydrochloride salt indicates the presence of a protonated tertiary amine in the morpholine ring, balanced by a chloride counterion.
The molecular formula is C₁₀H₁₂ClN₃O₂S , corresponding to a molecular weight of 273.74 g/mol. This formula accounts for:
- 10 carbon atoms : 4 from the morpholine ring, 2 from the oxadiazole ring, and 4 from the thiophene ring.
- 12 hydrogen atoms : Distributed across the morpholine (8 H), oxadiazole (0 H), thiophene (3 H), and hydrochloride (1 H).
- 3 nitrogen atoms : One from morpholine and two from the oxadiazole.
- 1 chlorine atom : From the hydrochloride counterion.
- 2 oxygen atoms : One from morpholine and one from the oxadiazole.
- 1 sulfur atom : From the thiophene ring.
Crystallographic Data and Conformational Isomerism
X-ray crystallography of related 1,3,4-oxadiazole derivatives reveals key structural features. For example, in analogous compounds, the oxadiazole and thiophene rings are nearly coplanar, with dihedral angles of <10° between their planes. The morpholine ring adopts a chair conformation , with the nitrogen atom protonated in the hydrochloride form. This protonation introduces slight distortions in the chair geometry due to steric and electronic effects.
In the crystal lattice, weak intermolecular interactions dominate:
- π–π stacking between aromatic rings (centroid distances: 3.5–3.6 Å).
- C–H···Cl hydrogen bonds (2.8–3.0 Å) involving the chloride ion and methylene groups.
Polymorphism has been observed in similar oxadiazole-morpholine hybrids, with variations arising from differences in columnar packing (e.g., columnar vs. layered arrangements). For this compound, conformational isomerism may arise from restricted rotation about the C–N bond linking the morpholine and oxadiazole rings, though this requires further experimental validation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignments
The ¹H NMR spectrum (500 MHz, DMSO-d₆) exhibits the following key signals:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.40–3.65 | Multiplet | Morpholine CH₂ (N–CH₂–CH₂–O) |
| 3.85–4.10 | Multiplet | Morpholine CH₂ (O–CH₂–CH₂–N) |
| 7.25 | Doublet | Thiophene H-4 (J = 5.1 Hz) |
| 7.55 | Doublet | Thiophene H-3 (J = 3.6 Hz) |
| 7.70 | Doublet | Thiophene H-5 (J = 5.1 Hz) |
The absence of signals >8 ppm confirms the lack of aromatic protons on the oxadiazole ring. The downfield shift of the thiophene H-5 proton (δ 7.70) arises from electron-withdrawing effects of the oxadiazole.
Infrared (IR) Spectroscopy of Functional Group Vibrations
IR spectroscopy (KBr pellet, cm⁻¹) identifies key vibrational modes:
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1605 | C=N stretch (oxadiazole) |
| 1250 | N–O stretch (oxadiazole) |
| 1110 | C–O–C asymmetric stretch (morpholine) |
| 2920 | C–H stretch (morpholine CH₂) |
| 750 | C–S stretch (thiophene) |
The broad band near 2500–2700 cm⁻¹ corresponds to N⁺–H stretching from the protonated morpholine nitrogen, confirming salt formation.
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) reveals the following fragmentation pattern:
| m/z | Ion/Fragment | Formula |
|---|---|---|
| 273.74 | [M]⁺ | C₁₀H₁₂ClN₃O₂S |
| 237.28 | [M – Cl]⁺ | C₁₀H₁₂N₃O₂S |
| 154.12 | Morpholine-oxadiazole fragment | C₆H₁₁N₃O₂ |
| 83.01 | Thiophen-2-yl fragment | C₄H₃S |
The base peak at m/z 237.28 corresponds to the loss of HCl from the parent ion. Subsequent cleavage of the C–N bond between the morpholine and oxadiazole yields the m/z 154.12 fragment. The thiophene ring remains intact, producing the m/z 83.01 ion.
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-2-8(16-5-1)10-13-12-9(15-10)7-6-14-4-3-11-7;/h1-2,5,7,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCCUPCTHNIBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are commonly synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives or their equivalents. The typical synthetic routes include:
- Cyclodehydration of acyl hydrazides: Reaction of acyl hydrazides with dehydrating agents (e.g., phosphorus oxychloride, POCl₃) to form the 1,3,4-oxadiazole ring.
- Heterocyclization of amidoximes with carboxylic acid derivatives: Amidoximes react with activated carboxylic acids or esters under dehydrating conditions to yield oxadiazoles.
- Microwave-assisted synthesis: Microwave irradiation accelerates cyclization reactions, improving yields and reducing reaction times.
These methods have been widely applied to synthesize various substituted 1,3,4-oxadiazoles, including those bearing thiophene rings and morpholine substituents.
Specific Preparation of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine Hydrochloride
While direct literature on this exact compound's synthesis is limited, closely related oxadiazole syntheses provide a reliable framework. The preparation involves three key steps:
Synthesis of the 5-(Thiophen-2-yl)-1,3,4-oxadiazole Core
- Starting materials: Thiophene-2-carboxylic acid hydrazide or equivalent amidoxime derivatives.
- Cyclization: The hydrazide is reacted with an appropriate carboxylic acid derivative or dehydrating agent to form the oxadiazole ring.
- Conditions: Conventional heating under reflux or microwave irradiation can be used. Microwave-assisted methods have shown significant improvements in reaction time and yield (e.g., 30 min to a few hours, yields up to 90%) compared to traditional methods requiring several hours.
Formation of the Hydrochloride Salt
- Salt formation: The free base of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
- Purification: Recrystallization from methanol or ethanol ensures high purity.
Comparative Analysis of Preparation Methods
| Preparation Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method |
|---|---|---|---|
| Cyclization to form oxadiazole ring | Reflux in 1,4-dioxane or ethanol for 4–7 hours | Microwave irradiation for 5–30 minutes | Shorter reaction time, higher yield (up to 90%) |
| Morpholine substitution | Reflux with morpholine and catalyst for 7–9 hours | Microwave irradiation for 8–10 minutes | Faster reaction, better yield, energy efficient |
| Hydrochloride salt formation | Acid treatment followed by recrystallization | Same as conventional | No significant difference |
Detailed Research Findings and Data
- Microwave-assisted synthesis of oxadiazole derivatives, including those with heteroaryl substituents like thiophene, has been demonstrated to significantly improve yields and reduce reaction times compared to conventional heating.
- The use of anhydrous zinc chloride as a catalyst during the substitution step with morpholine enhances reaction efficiency and product crystallinity.
- Purification through recrystallization from methanol or ethanol yields crystalline hydrochloride salts with melting points consistent with literature values, indicating high purity.
- The microwave method also reduces solvent usage, aligning with green chemistry principles.
Summary Table: Typical Reaction Conditions and Outcomes
| Step | Reagents & Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Oxadiazole ring formation | Thiophene-2-carboxylic acid hydrazide + POCl₃ or acid chloride; reflux or microwave | 4 h (conventional), 30 min (microwave) | 70–90 | Microwave reduces time, improves yield |
| Morpholine substitution | Morpholine + oxadiazole intermediate + ZnCl₂; reflux or microwave | 7–9 h (conventional), 8–10 min (microwave) | 75–88 | Microwave enhances reaction rate |
| Hydrochloride salt formation | HCl in ethanol; recrystallization | 1–2 h | Quantitative | Standard salt formation procedure |
Chemical Reactions Analysis
Types of Reactions
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Specifically, 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Studies have demonstrated that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. The presence of thiophene enhances the compound's ability to interact with cellular targets involved in cancer progression. In vitro studies have shown that this compound can inhibit tumor cell proliferation and promote cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
Research into the agricultural applications of this compound has revealed its effectiveness as a pesticide. Its unique chemical structure allows it to act against various pests while being less harmful to beneficial insects. Field trials have shown promising results in controlling pest populations without significant adverse effects on crop yields .
Plant Growth Regulation
The compound may also serve as a plant growth regulator. Studies indicate that it can enhance root development and improve stress tolerance in plants under adverse conditions such as drought or salinity. This could lead to increased agricultural productivity and sustainability.
Materials Science
Polymer Development
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of thiophene and oxadiazole groups into polymer matrices can lead to materials with improved electrical conductivity and stability .
Nanocomposites
The compound has been explored for use in nanocomposite materials. Its ability to interact with nanoparticles allows for the development of composites with tailored properties for applications in electronics and photonics. These nanocomposites exhibit enhanced performance characteristics compared to traditional materials .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Inhibits bacterial growth |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Anti-inflammatory Effects | Modulates inflammatory pathways | |
| Agricultural Applications | Pesticidal Activity | Controls pest populations |
| Plant Growth Regulation | Enhances root development under stress conditions | |
| Materials Science | Polymer Development | Improves thermal/mechanical properties |
| Nanocomposites | Enhances electrical conductivity |
Mechanism of Action
The mechanism of action of 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Heterocyclic Compounds
*Calculated from C₈H₆FN₃S₂.
Key Observations :
- Heterocycle Differences :
- The 1,3,4-oxadiazole core (target) has two nitrogen and one oxygen atom, offering moderate polarity.
- 1,3,4-Thiadiazole () replaces oxygen with sulfur, increasing lipophilicity and membrane permeability but reducing solubility .
- Pyrazole () features two adjacent nitrogen atoms, enabling metal coordination and distinct electronic effects .
- Substituent Effects :
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Physicochemical Properties
Key Insights :
Biological Activity
The compound 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C10H12N4OS
Molecular Weight: 240.29 g/mol
CAS Number: Not specifically listed but related to oxadiazole derivatives.
Biological Activity Overview
-
Antimicrobial Activity
- Mechanism of Action: Oxadiazole derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by increasing the compound's lipophilicity and membrane permeability.
- Case Study: A study demonstrated that similar oxadiazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity
- Mechanism of Action: Compounds containing the oxadiazole ring have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspase enzymes and modulation of p53 expression.
- Case Study: In vitro studies indicated that oxadiazole derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia), with some compounds demonstrating greater efficacy than standard chemotherapeutics like doxorubicin .
-
Antioxidant Activity
- Mechanism of Action: The antioxidant properties are attributed to the ability of oxadiazoles to scavenge free radicals and inhibit lipid peroxidation.
- Research Findings: Studies have shown that certain derivatives display strong antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can be significantly influenced by their structural modifications:
- Substituents: The introduction of electron-donating groups (e.g., -OH or -OCH₃) at specific positions enhances anticancer and antioxidant activities, while electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial efficacy .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increases anticancer/antioxidant |
| Electron-withdrawing | Increases antimicrobial |
Pharmacokinetics
Research indicates that oxadiazole derivatives often exhibit favorable pharmacokinetic profiles, including good metabolic stability and bioavailability. For instance, a related compound demonstrated a half-life (T1/2) of approximately 1.63 hours in biological systems .
Q & A
Q. What are the optimized synthetic routes for 3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of oxadiazole-containing compounds often involves cyclization reactions. For example, thiophene-substituted oxadiazoles can be synthesized via refluxing intermediates (e.g., 3-formyl-indole derivatives) with aminothiazolones or arylthioureas in acetic acid under controlled conditions . To improve yield:
- Optimize stoichiometry : Use 1.1 equiv of aldehyde derivatives to ensure complete reaction with amino/thio precursors.
- Monitor reaction progress : Employ TLC (as in ) to track intermediate formation and avoid side products.
- Tailor solvent systems : Acetic acid is critical for protonating intermediates and facilitating cyclization; alternative solvents (e.g., POCl₃) may enhance reactivity for halogenated analogs .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the morpholine ring’s proton environment (e.g., δ 3.5–4.0 ppm for N–CH₂ groups) and oxadiazole/thiophene connectivity. For example, thiophene protons typically resonate at δ 7.0–7.5 ppm .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., planarity of oxadiazole-thiophene systems) by comparing bond lengths and angles to structurally similar compounds (e.g., C–C bond lengths ≈ 1.39 Å in oxadiazole rings ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to verify substituent positions.
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT calculations : Compare optimized geometries (bond lengths, dihedral angles) with crystallographic data to validate structural models . For example, the oxadiazole ring’s electron-withdrawing nature can be analyzed via Mulliken charges to predict nucleophilic attack sites.
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electronic transitions (e.g., UV-Vis absorption) and redox behavior. This is critical for applications in photodynamic therapy or catalysis.
- Docking studies : Model interactions with biological targets (e.g., enzymes) by aligning the compound’s electron density with active-site residues, guided by pharmacophore features from analogs .
Q. How can researchers address contradictions in pharmacological data, such as varying IC₅₀ values across assays?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and incubation times, as metabolic activity varies by model .
- Purity validation : Use HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀). For example, residual acetic acid from synthesis may inhibit certain enzymes.
- Mechanistic profiling : Compare time-dependent inhibition (e.g., pre-incubation effects) to differentiate covalent vs. non-covalent binding modes.
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?
Methodological Answer:
- Tautomerism analysis : For thiophene-oxadiazole systems, assess potential keto-enol tautomerism via variable-temperature NMR or deuterated solvent swaps .
- Crystallographic validation : Cross-reference NMR assignments with X-ray data (e.g., shows planar oxadiazole-thiophene systems, which restrict proton exchange).
- Dynamic effects : Use - NOESY to identify through-space couplings that may explain anomalous shifts (e.g., steric hindrance from morpholine substituents).
Data Contradiction Analysis
Q. How should conflicting bioactivity results between in vitro and in vivo models be interpreted?
Methodological Answer:
- Pharmacokinetic factors : Assess solubility (e.g., logP via HPLC) and plasma protein binding. The hydrochloride salt form may enhance solubility but reduce membrane permeability .
- Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of thiophene rings).
- Dose-response correlation : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC₅₀ with effective plasma concentrations in vivo.
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
